molecular formula C14H12N2O B3199700 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile CAS No. 1017037-58-9

2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile

Cat. No. B3199700
CAS RN: 1017037-58-9
M. Wt: 224.26 g/mol
InChI Key: HEBWZJBTVOOMCU-UHFFFAOYSA-N
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Description

“2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile” is a chemical compound with the molecular formula C14H12N2O and a molecular weight of 224.26 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile” is 1S/C14H12N2O/c15-9-8-12-4-6-14(7-5-12)17-11-13-3-1-2-10-16-13/h1-7,10H,8,11H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

“2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile” is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the search results.

Scientific Research Applications

Anticancer Activity

2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile: has been investigated for its potential as an anticancer agent. Specifically, derivatives of this compound were designed and synthesized. These 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were evaluated for their antiproliferative activity against various cancer cell lines, including A549, HCT-116, and PC-3. The results demonstrated significant antiproliferative effects on all selective cancer cell lines. Notably, the compound 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) exhibited potent inhibitory activity, comparable to the positive-control sorafenib .

BRAF Inhibition

The designed 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives show promise as potential BRAF inhibitors. Both the diaryl urea structure and the pyridinyl ring structure enhance the affinity of these compounds to the target BRAF kinase. Further research in this direction could lead to novel therapies for cancer treatment .

Other Biological Activities

While anticancer properties are prominent, it’s worth exploring other biological activities associated with this compound. For instance, researchers have synthesized novel heterocyclic compounds containing the pyridin-2-yl moiety and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6). Investigating additional targets beyond cancer cells may reveal further applications .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[4-(pyridin-2-ylmethoxy)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-9-8-12-4-6-14(7-5-12)17-11-13-3-1-2-10-16-13/h1-7,10H,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBWZJBTVOOMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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